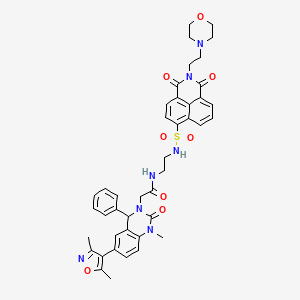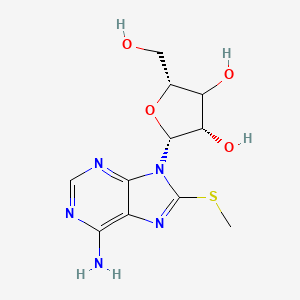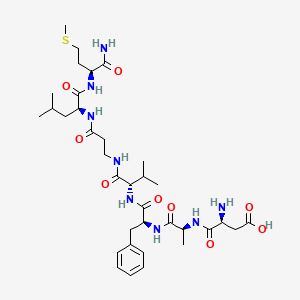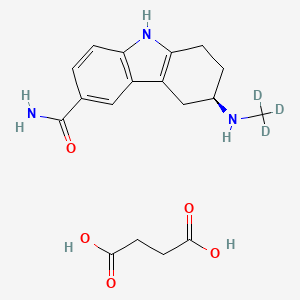
Frovatriptan-d3 (succinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Frovatriptan-d3 (succinate) is a deuterated form of frovatriptan succinate, a selective serotonin 5-HT1B/1D receptor agonist used primarily for the acute treatment of migraine attacks. The deuterium atoms in frovatriptan-d3 replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of frovatriptan-d3 (succinate) involves several steps, starting from the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate undergoes hydrolysis with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is then treated with tosyl chloride in the presence of pyridine to form the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine in a sealed tube at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Industrial Production Methods
Industrial production of frovatriptan-d3 (succinate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient chiral resolution processes to obtain optically pure R-enantiomer of frovatriptan .
Analyse Chemischer Reaktionen
Types of Reactions
Frovatriptan-d3 (succinate) undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like tosyl chloride or methylamine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Tosyl chloride, methylamine.
Major Products
The major products formed from these reactions include various intermediates like 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Wissenschaftliche Forschungsanwendungen
Frovatriptan-d3 (succinate) has several scientific research applications:
Chemistry: Used in studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of frovatriptan.
Biology: Investigated for its potential to provide more stable and longer-lasting therapeutic effects due to the presence of deuterium.
Wirkmechanismus
Frovatriptan-d3 (succinate) exerts its effects by binding with high affinity to 5-HT1B and 5-HT1D receptors. This binding leads to the vasoconstriction of extracerebral, intracranial arteries, thereby inhibiting the excessive dilation of these vessels, which is believed to cause migraines. The presence of deuterium may enhance the stability and duration of the drug’s action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rizatriptan: Another 5-HT1B/1D receptor agonist used for migraine treatment.
Zolmitriptan: Similar to frovatriptan but with different pharmacokinetic properties.
Almotriptan: Known for its high efficacy and safety profile in migraine treatment.
Uniqueness
Frovatriptan-d3 (succinate) is unique due to the presence of deuterium, which can potentially alter its pharmacokinetic properties, making it more stable and providing a longer duration of action compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C18H23N3O5 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
butanedioic acid;(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1/i1D3; |
InChI-Schlüssel |
WHTHWNUUXINXHN-AXHFJGNISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

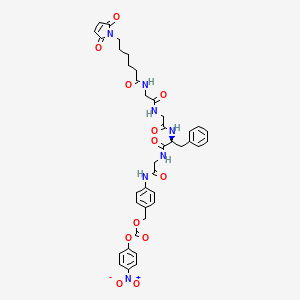
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)
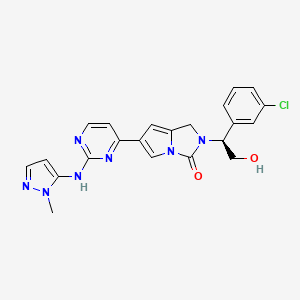



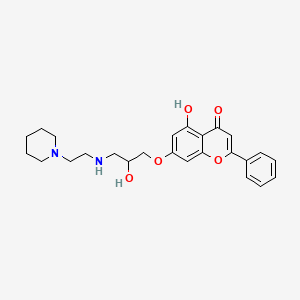
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)
